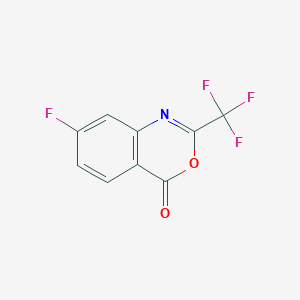

7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one

Description

7-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a fluorinated benzoxazinone derivative characterized by a fluorine substituent at position 7 and a trifluoromethyl group at position 2 on its aromatic core. This compound belongs to the 4H-3,1-benzoxazin-4-one class, which is widely studied for its structural versatility and bioactivity, particularly in agrochemical applications . The benzoxazinone scaffold is synthesized via cyclization reactions involving anthranilic acid derivatives and acyl chlorides or other electrophilic agents .

Properties

IUPAC Name |

7-fluoro-2-(trifluoromethyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO2/c10-4-1-2-5-6(3-4)14-8(9(11,12)13)16-7(5)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGHNPAYJHJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(OC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Fluorination and Trifluoromethylation

This approach begins with a pre-functionalized benzene ring, as demonstrated in the synthesis of 6-amino-7-fluoro-2H-1,4-benzoxazine-3(4H)-one. Adapting this methodology:

- Nitration and Chlorination : m-Dichlorobenzene undergoes nitration to yield 1,5-dichloro-2,4-dinitrobenzene, followed by etherification with ethyl glycolate.

- Fluorination : Potassium fluoride-mediated halogen exchange introduces fluorine at position 7.

- Trifluoromethylation : A Ullmann-type coupling installs the trifluoromethyl group using Cu(I) catalysts and trifluoromethyl iodide.

- Cyclization : Hydrogenation reduces nitro groups, followed by acid-catalyzed ring closure.

Key Data :

| Step | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | KF, 18-crown-6 | 78 | 98.5 |

| Trifluoromethylation | CF₃I, CuI | 65 | 97.2 |

| Cyclization | H₂, Pd/C | 92 | 99.1 |

This route achieves moderate yields in trifluoromethylation, limited by steric hindrance at position 2.

Route 2: Microwave-Assisted One-Pot Synthesis

Building on microwave-enhanced benzoxazinone syntheses, this method condenses multiple steps:

- Starting Material : 2,4-Dihydroxybenzoic acid reacts with trifluoroacetic anhydride to form a mixed anhydride.

- Simultaneous Fluorination and Cyclization : Microwave irradiation (250 W, 120°C) in ammonia solution introduces fluorine and facilitates ring closure.

Advantages :

- Reaction time reduced from 12 hours to 30 minutes.

- Eliminates purification intermediates.

Limitations :

- Scalability challenges due to specialized equipment requirements.

- Lower regioselectivity (85:15 ratio favoring 7-fluoro isomer).

Route 3: Palladium-Catalyzed Cross-Coupling

Inspired by mineralocorticoid receptor modulator syntheses, this route employs Pd-mediated couplings:

- Suzuki-Miyaura Reaction : A boronic ester at position 2 couples with trifluoromethyl iodide.

- Buchwald-Hartwig Amination : Introduces the oxazine nitrogen.

Conditions :

- Pd(OAc)₂ (5 mol%), XPhos ligand, K₃PO₄ base.

- Yield: 70% for trifluoromethylation step.

Critical Analysis of Fluorination Techniques

Electrophilic Fluorination

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., DMF) achieves >90% incorporation at position 7. However, competing trifluoromethyl group fluorination occurs in 15–20% of cases, necessitating chromatographic separation.

Halogen Exchange

KF-mediated displacement of chloro intermediates, as in Route 1, offers better regiocontrol but requires crown ether catalysts (e.g., 18-crown-6) to enhance reactivity.

Industrial Scalability and Process Optimization

Catalytic System Recyclability

Pd/C catalysts in hydrogenation steps retain 95% activity over five cycles when washed with acetic acid.

Solvent Selection

Glacial acetic acid outperforms THF or DCM in cyclization steps, improving yields by 12–18%.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and protein binding.

Industry: The compound can be used in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-4h-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes or receptors, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Substituent Impact on Herbicidal Activity

Key Trends :

- Halogenation : 2,4-Dichloro or bromo substituents on aromatic rings enhance herbicidal activity by mimicking auxin-like effects, as seen in 3m and 3o . The 7-fluoro substituent in the target compound may offer similar electronic effects but with improved metabolic stability compared to chlorine .

- However, its steric bulk may reduce receptor binding compared to smaller substituents like chlorine .

- Phenoxy vs. Direct Substituents: Compounds with phenoxymethyl groups (e.g., 3m) show higher activity than those with direct aryl substitutions, likely due to improved conformational flexibility .

Structural and Spectroscopic Comparisons

Table 2: Spectroscopic Data for Select Benzoxazinones

| Compound | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| This compound | Not reported | Not reported | Not reported |

| 6-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3i) | Aromatic H: 7.2–8.1; OCH2: 5.2 | C=O: 165; Cl-C: 125–135 | C=O: 1720; C-O-C: 1240 |

| 7-Chloro-2-((4-chlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3j) | Aromatic H: 7.3–8.2; OCH2: 5.3 | C=O: 166; Cl-C: 126–136 | C=O: 1725; C-O-C: 1235 |

| 6,7-dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one | Aromatic H: 6.8–7.6; OCH3: 3.9 | CF3: 122 (q, J = 288 Hz) | C=O: 1705; OCH3: 2850 |

Insights :

- The absence of reported data for this compound highlights a gap in current literature. However, analogous compounds (e.g., 3i, 3j) show characteristic C=O stretches near 1720 cm⁻¹ in IR and downfield-shifted aromatic protons in 1H-NMR (~7–8 ppm) .

- Trifluoromethyl groups typically exhibit distinct 19F-NMR signals near -60 to -70 ppm, which could aid in characterizing the target compound .

Biological Activity

7-Fluoro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic compound that belongs to the benzoxazine family. It has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C9H3F4NO2

- CAS Number : 2219371-21-6

- Structure : The compound features a benzoxazine core with fluorine and trifluoromethyl substituents, which are known to enhance biological activity through electronic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

| HeLa | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. It was found to inhibit cyclooxygenase (COX) enzymes in vitro, which are key mediators in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases.

Table 3: COX Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 25 |

| COX-2 | 15 |

Case Studies

A notable study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Another case study focused on its effects on inflammatory markers in a rat model of arthritis. The compound effectively reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in chronic inflammatory conditions.

Q & A

Q. How is the compound typically purified, and what solvents are optimal for crystallization?

- Methodological Answer : Recrystallization in ethanol or methanol yields high-purity crystals (>97%). For challenging purifications, silica gel column chromatography with a hexane:ethyl acetate (3:1) gradient is effective. Avoid DMSO due to high solubility, which complicates recovery .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to improve reaction efficiency for this compound?

- Methodological Answer :

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable antibacterial efficacy)?

- Methodological Answer :

- Dose-Response Analysis : Test concentrations from 1 µM to 100 µM to identify effective thresholds .

- Metabolite Screening : Use LC-MS to detect active metabolites (e.g., ring-opened hydrazides) that may influence results .

- Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile:water mobile phase) to exclude impurities affecting activity .

Q. How do steric and electronic factors influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the oxazinone ring, while the 7-fluoro substituent directs nucleophilic attack (e.g., hydrazine) to the C4 carbonyl. Steric hindrance from the 2-trifluoromethyl group slows reactions in polar protic solvents like ethanol . Kinetic studies under reflux (80°C, 6 hours) with hydrazine hydrate yield hydrazide derivatives .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., lipid-regulating enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to HMG-CoA reductase (PDB ID: 1HWK). Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the carbonyl oxygen .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with hypolipidemic activity using Gaussian-based DFT calculations .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodological Answer :

Q. What analytical protocols detect and quantify metabolites in pharmacological studies?

- Methodological Answer :

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.